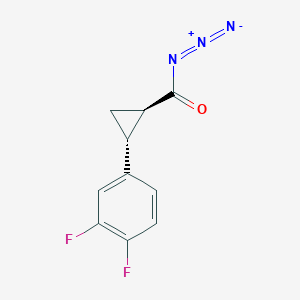
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carbonyl azide group
準備方法
The synthesis of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using suitable reagents and catalysts.
Introduction of the Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, where a precursor compound is reacted with a difluorophenyl reagent.
Formation of the Carbonyl Azide Group: The final step involves the conversion of a carbonyl group to a carbonyl azide group.
化学反応の分析
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.
科学的研究の応用
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide involves its interaction with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies .
類似化合物との比較
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide can be compared with other similar compounds such as:
(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Chloride: This compound has a chloride group instead of an azide group, leading to different chemical properties and applications.
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Amine:
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
生物活性
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H8F2N3O
- Molecular Weight : 225.19 g/mol
- CAS Number : 1006376-62-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
The compound has been studied for its potential as an antiviral agent and its effects on various cellular processes. Key findings include:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against several viral strains by inhibiting viral replication mechanisms.
- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that are crucial for cell proliferation and survival, making it a candidate for cancer therapy.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Antiviral efficacy | Demonstrated significant reduction in viral load in treated cells compared to controls. |
| Study 2 | Kinase inhibition | Showed selective inhibition of AAK1 and GAK kinases with IC50 values in the low micromolar range. |
| Study 3 | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions. |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest moderate bioavailability with rapid clearance from systemic circulation. Toxicity assessments indicate a favorable safety profile at therapeutic doses.
特性
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOVAIMDRIXGIU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














